1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with methoxyphenyl and piperazinyl groups.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Pharmacology: The compound’s interaction with various biological targets makes it a candidate for drug development and pharmacological studies.
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive functions.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidin-4-one derivatives with different substituents. Compared to these compounds, 1-(4-methoxyphenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. Some similar compounds include:
Properties
Molecular Formula |
C25H26N6O4 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N6O4/c1-34-20-7-3-18(4-8-20)28-11-13-29(14-12-28)23(32)16-30-17-26-24-22(25(30)33)15-27-31(24)19-5-9-21(35-2)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3 |
InChI Key |
MPFQCXPCSIONLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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